molecular formula C6H4ClN3 B120830 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 335654-06-3

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B120830
M. Wt: 153.57 g/mol
InChI Key: HJOQGBBHVRYTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637549B2

Procedure details

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (500 mg, 2.66 mmol), palladium(II)acetate (70 mg, 0.31 mmol) and BINAP (240 mg, 0.39 mmol) are dissolved in 6 mL THF and stirred for 20 min at 20° C. Then TMEDA (300 μL; 2.0 mmol) is added, the mixture is stirred for 20 min and then sodium borohydride (189 mg; 5.11 mmol) dissolved in 10 mL diglyme is added. After 1 h at 20° C. the mixture is combined with 1 N HCl and the solvent is eliminated in vacuo. The residue is purified by column chromatography (method prep. HPLC2; 3% acetonitrile to 55% in 12 min) and 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (HPLC-MS: tRet.=1.25 min; MS(M+H)+=154; method FEC3) is obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Name
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
189 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4](Cl)[C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=1.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.CN(CCN(C)C)C.[BH4-].[Na+].Cl>C1COCC1.COCCOCCOC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=1 |f:3.4,8.9.10|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)NC=C2)Cl
Name
Quantity
240 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
70 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
300 μL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Three
Name
Quantity
189 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOCCOC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for 20 min at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (method prep. HPLC2; 3% acetonitrile to 55% in 12 min)
Duration
12 min

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1N=CC2=C(N1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.